5-(1,1-Dimethylheptyl)-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-1,3-benzenediol
Overview
Description
Typically, this would include the compound’s systematic name, any common names, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Barakat et al. (2016) details the synthesis of a similar compound, providing insights into molecular structure through spectroscopic methods and X-ray crystallography. This research contributes to understanding the chemical properties and potential applications of related compounds (Barakat et al., 2016).
- Itahara and Ide (1992) discussed the free radical alkylation of uracils and caffeine with benzoyl peroxide, indicating the potential for chemical modifications of similar structures, which could extend to compounds like 5-(1,1-Dimethylheptyl)-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-1,3-benzenediol (Itahara & Ide, 1992).
Safety And Hazards
This would involve looking at the compound’s safety profile, including any hazards associated with its use and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at current research involving the compound and potential future applications.
properties
IUPAC Name |
5-(2-methyloctan-2-yl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-13-25(5,6)19-15-22(26)24(23(27)16-19)21-14-18(4)11-12-20(21)17(2)3/h14-16,20-21,26-27H,2,7-13H2,1,3-6H3/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJURNPNPDQYSY-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913915 | |
Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dimethylheptyl)-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-1,3-benzenediol | |
CAS RN |
97452-63-6 | |
Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097452636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBD-DMH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28FSD6QS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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